4-(9-Acridinyl)-N,N-dimethylaniline

Descripción general

Descripción

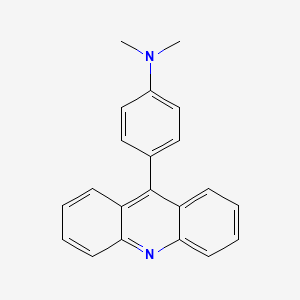

4-(9-Acridinyl)-N,N-dimethylaniline is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, biology, and industry. The unique structure of this compound, which includes an acridine moiety and a dimethylaniline group, contributes to its distinctive chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Acridinyl)-N,N-dimethylaniline typically involves the reaction of 9-chloroacridine with N,N-dimethylaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the acridine ring is replaced by the dimethylaniline group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-(9-Acridinyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroacridine derivatives.

Substitution: Formation of substituted acridine derivatives.

Aplicaciones Científicas De Investigación

Table 1: Synthetic Routes for 4-(9-Acridinyl)-N,N-dimethylaniline

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | 9-chloroacridine, N,N-dimethylaniline | DMF, reflux | High |

| Alternative methods | Various acridine derivatives | Varies | Moderate to high |

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing other acridine derivatives. Its unique structure allows for the formation of various substituted acridines through oxidation, reduction, and substitution reactions.

Biology

The compound is extensively studied for its interactions with DNA and RNA. As a fluorescent dye, it binds to nucleic acids through intercalation, enabling researchers to visualize cellular components during microscopy experiments. The differential staining properties allow for the identification of live versus dead cells based on membrane integrity .

- Case Study : A study demonstrated that Acridine Orange could distinguish between live and dead cells in culture, showing green fluorescence in live cells and orange-red fluorescence in dead cells.

Medicine

In medicinal research, this compound has been investigated for its anticancer properties. It disrupts DNA replication and transcription processes, leading to cytotoxic effects against various cancer cell lines. The compound has shown promise in targeting human lymphoblastic leukemia cells, indicating potential as a chemotherapeutic agent .

- Case Study : Research indicated that similar acridine derivatives exhibited significant antiproliferative activity against prostate cancer cell lines, suggesting that this compound may possess comparable therapeutic effects .

Industrial Applications

In industry, this compound is utilized as a dye and in the development of fluorescent materials for biomolecular visualization. Its ability to bind selectively to nucleic acids makes it valuable in various applications ranging from diagnostics to research tools in molecular biology .

Mecanismo De Acción

The mechanism of action of 4-(9-Acridinyl)-N,N-dimethylaniline involves its ability to intercalate into DNA. The planar structure of the acridine moiety allows it to insert between the base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also inhibits topoisomerase enzymes, which are essential for DNA replication and repair.

Comparación Con Compuestos Similares

4-(9-Acridinyl)-N,N-dimethylaniline can be compared with other acridine derivatives such as:

Amsacrine (m-AMSA): Known for its anticancer activity and ability to intercalate into DNA.

N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits similar DNA intercalation properties and is studied for its anticancer potential.

Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity.

The uniqueness of this compound lies in its specific structure, which combines the acridine moiety with a dimethylaniline group, providing distinct chemical and biological properties.

Actividad Biológica

4-(9-Acridinyl)-N,N-dimethylaniline, also known as acridine derivative, is a compound with significant biological activity, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Chemical Formula : C21H18N2

- Molecular Weight : 298.38 g/mol

- CAS Number : 24275-68-1

Biological Activities

This compound has been studied for various biological activities, particularly its anticancer properties . The compound exhibits the following key activities:

-

Anticancer Activity :

- Research indicates that this compound can induce apoptosis in cancer cells, particularly in leukemia and solid tumors. Its mechanism involves intercalation into DNA, leading to disruption of replication and transcription processes .

- A study demonstrated that this compound showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity .

-

Mechanism of Action :

- The compound's mechanism is primarily attributed to its ability to intercalate into the DNA helix, which inhibits topoisomerase II activity. This inhibition prevents DNA unwinding necessary for replication and transcription.

- Additionally, it generates reactive oxygen species (ROS), contributing to oxidative stress in cancer cells, ultimately leading to cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study 1 : A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The findings suggest its potential as a therapeutic agent against hematological malignancies .

- Study 2 : In vivo studies using mouse models of breast cancer showed that administration of this compound significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis within the tumor tissues .

Data Table: Summary of Biological Activity

Propiedades

IUPAC Name |

4-acridin-9-yl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLBSXDSYUMNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313316 | |

| Record name | NSC268756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24275-68-1 | |

| Record name | NSC268756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC268756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.